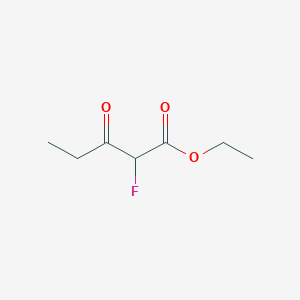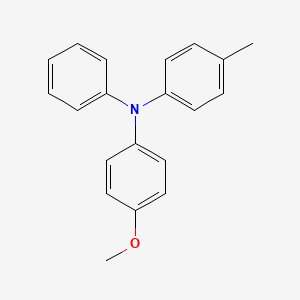
6-(三氟甲氧基)喹啉
描述
6-(Trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The trifluoromethoxy group attached to the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
科学研究应用
6-(Trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of functionalized quinoline derivatives.
作用机制
Target of Action
The primary target of the compound 6-(Trifluoromethoxy)quinoline is a variety of thrips species at the nymphal and adult stages . Thrips are one of the most commercially important pests, causing severe damage by directly feeding on crops and transmitting viruses .
Mode of Action
6-(Trifluoromethoxy)quinoline demonstrates strong and quick insecticidal action against its targets through contact and feeding activity . This interaction minimizes crop damage and economic loss by insect pest species .
Biochemical Pathways
It’s known that the compound’s insecticidal properties are due to its unique phenoxy-quinoline structure .
Pharmacokinetics
Its impact on bioavailability is evident in its effective insecticidal action .
Result of Action
The molecular and cellular effects of 6-(Trifluoromethoxy)quinoline’s action result in a strong and quick insecticidal effect against a variety of thrips species . This leads to minimized crop damage and economic loss by insect pest species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethoxy)quinoline. For instance, the compound has been found to be safe for tested non-target arthropods, making it suitable for controlling insect pests under Integrated Pest Management (IPM) programs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst to couple 6-bromoquinoline with trifluoromethoxyphenylboronic acid . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)quinoline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 6-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
相似化合物的比较
Quinoline: The parent compound, lacking the trifluoromethoxy group.
6-Methoxyquinoline: Similar structure but with a methoxy group instead of trifluoromethoxy.
6-Chloroquinoline: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness: 6-(Trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which significantly alters its chemical and physical properties. This group increases the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .
属性
IUPAC Name |
6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573992 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212695-45-9 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















